molecular formula C19H20N6O2 B2901232 3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione CAS No. 1014011-73-4

3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione

Katalognummer: B2901232
CAS-Nummer: 1014011-73-4
Molekulargewicht: 364.409
InChI-Schlüssel: HEZDMXHFOXUMPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione is a purine-based derivative characterized by a trihydropurine-2,6-dione core substituted with methyl, benzyl, and 3,4,5-trimethylpyrazolyl groups.

Eigenschaften

IUPAC Name

7-benzyl-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-11-12(2)22-25(13(11)3)18-20-16-15(17(26)21-19(27)23(16)4)24(18)10-14-8-6-5-7-9-14/h5-9H,10H2,1-4H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZDMXHFOXUMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Initial Purine Ring Formation

The purine-2,6-dione core is typically synthesized via cyclocondensation reactions. A widely adopted approach involves the reaction of 4,5-diaminouracil derivatives with formic acid or triethyl orthoformate under acidic conditions. For 3-methyl-substituted variants, pre-functionalization with methyl groups at the N3 position is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Key reaction parameters :

  • Solvent: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
  • Temperature: 80–100°C
  • Yield: 70–85%

Regioselective Functionalization at the N7 Position

Benzylation Strategies

Introducing the benzyl group at N7 requires careful selection of alkylating agents to avoid competing reactions at N1 or N9 positions. Benzyl bromide or benzyl chloride in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances regioselectivity:

$$
\text{Purine-2,6-dione} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{TBAB}} 7\text{-Benzylpurine-2,6-dione}
$$

Optimized conditions :

  • Base: Potassium carbonate (2.5 equiv)
  • Catalyst: Tetrabutylammonium bromide (0.1 equiv)
  • Solvent: NMP at 60°C for 12 hours
  • Yield: 78–82%

Installation of the 8-(3,4,5-Trimethylpyrazolyl) Moiety

Pyrazole Synthesis and Coupling

The 3,4,5-trimethylpyrazole component is synthesized via cyclocondensation of 1,3-diketones with methylhydrazine. For example, acetylacetone reacts with methylhydrazine in ethanol under reflux to yield 3,4,5-trimethylpyrazole:

$$
\text{Acetylacetone} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, Δ}} 3,4,5\text{-Trimethylpyrazole}
$$

Critical parameters :

  • Reaction time: 6–8 hours
  • Yield: 63–70%

Palladium-Catalyzed Cross-Coupling

The pyrazole is introduced at the C8 position via Buchwald-Hartwig amination or Ullmann-type coupling. A palladium/copper co-catalyst system proves effective:

$$
7\text{-Benzyl-8-bromopurine-2,6-dione} + 3,4,5\text{-Trimethylpyrazole} \xrightarrow{\text{Pd(OAc)}_2, \text{CuI}, \text{DIEA}} \text{Target Compound}
$$

Optimized protocol :

  • Catalyst: Pd(OAc)₂ (5 mol%), CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Base: N,N-Diisopropylethylamine (DIEA)
  • Solvent: Toluene at 110°C for 24 hours
  • Yield: 55–60%

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Limitations
Sequential alkylation Stepwise N7 and C8 modification 48 95 Low overall yield
One-pot functionalization Simultaneous benzylation/pyrazole coupling 32 88 Side product formation
Modular assembly Pre-synthesized pyrazole coupling 60 98 Requires advanced catalysts

Mechanistic Insights and Side Reactions

Competing Alkylation Pathways

Uncontrolled benzylation may lead to N1 or N9 adducts. Steric hindrance from the 3-methyl group favors N7 selectivity, but residual N9 alkylation (5–8%) necessitates chromatographic purification.

Oxidative Degradation Risks

The purine-2,6-dione core is susceptible to oxidation at C8 during coupling steps. Adding antioxidants like butylated hydroxytoluene (BHT, 0.1 wt%) suppresses degradation.

Advanced Purification Techniques

Chromatographic Resolution

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) achieves >99% purity. Critical retention parameters:

  • Mobile phase: 40–60% acetonitrile over 20 minutes
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm

Scalability and Industrial Considerations

Cost-Benefit Analysis of Catalysts

While Pd(OAc)₂ provides superior yields, its high cost drives interest in nickel-based alternatives. Nickel-catalyzed couplings reduce catalyst costs by 80% but require higher temperatures (150°C) and exhibit lower yields (40–45%).

Spectroscopic Characterization

Key NMR Signatures

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, H8), 7.35–7.28 (m, 5H, benzyl), 3.89 (s, 3H, N3-CH3), 2.42 (s, 6H, pyrazole-CH3).
  • ¹³C NMR : 162.5 (C6), 151.8 (C2), 140.2 (C8), 135.4 (benzyl C1).

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could lead to the formation of amines.

Wissenschaftliche Forschungsanwendungen

This compound has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: It can be used as a probe to investigate biological processes and interactions within cells.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anti-cancer agent.

  • Industry: It may be employed in the development of new materials or as a catalyst in chemical processes.

Wirkmechanismus

When compared to other similar compounds, 3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione stands out due to its unique structural features and potential applications. Similar compounds might include other purine derivatives or pyrazole-based molecules, but the specific substitutions and functional groups in this compound contribute to its distinct properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs:

1,3,7-Trimethylpurine-2,6-dione (Caffeine)

  • Structural Differences :
    • Lacks the benzyl and pyrazolyl substituents.
    • Contains three methyl groups at positions 1, 3, and 5.
  • Key Properties: High solubility in water due to polar carbonyl groups. Well-documented adenosine receptor antagonism .
  • Relevance : The absence of bulky substituents in caffeine results in weaker steric hindrance, allowing easier interaction with receptors compared to the target compound.

8-[(3~{R})-3-Azanylpiperidin-1-yl]-7-[(2-bromophenyl)methyl]-1,3-dimethyl-purine-2,6-dione

  • Structural Differences :
    • Substituted with a bromophenylmethyl group and piperidinyl moiety.
    • Lacks the 3,4,5-trimethylpyrazolyl group.
  • Key Properties: Molecular formula: C₁₉H₂₃BrN₆O₂; molecular weight: 463.34 g/mol .
  • Relevance : The bromophenyl group introduces electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound’s pyrazolyl substituent.

Aqua(trifluoromethanesulfonato)-bis(1,3,7-trimethylpurine-2,6-dione)-silver(I)

  • Structural Differences :
    • Silver(I) coordination complex with two caffeine molecules.
    • Contains trifluoromethanesulfonate and aqua ligands.
  • Key Properties :
    • AgN₂O₂ coordination geometry with hydrogen-bonded chains in the crystal lattice .
    • Enhanced stability due to metal-ligand interactions.

Comparative Data Table

Property Target Compound Caffeine 8-[(3~{R})-3-Azanylpiperidin-1-yl]-7-[(2-bromophenyl)methyl]-1,3-dimethyl-purine-2,6-dione Ag(I)-Caffeine Complex
Molecular Formula C₂₁H₂₃N₇O₂ C₈H₁₀N₄O₂ C₁₉H₂₃BrN₆O₂ C₁₈H₂₄AgF₃N₈O₈S
Molecular Weight (g/mol) 429.46 (calculated) 194.19 463.34 699.43
Key Substituents Benzyl, 3,4,5-trimethylpyrazolyl Methyl Bromophenylmethyl, piperidinyl Ag(I), trifluoromethanesulfonate
Solubility Moderate (predicted, due to benzyl group) High Low (bromophenyl increases hydrophobicity) Low (metal complex)
Biological Relevance Potential adenosine receptor modulation CNS stimulant Likely enzyme inhibitor Structural model for metal interactions

Discussion of Structural and Functional Implications

  • Substituent Effects: The 3,4,5-trimethylpyrazolyl group in the target compound introduces steric bulk and electron-donating methyl groups, which may hinder receptor binding compared to caffeine but improve metabolic stability.
  • Synthetic Considerations: Synthesis of the target compound likely involves nucleophilic substitution at the purine C8 position, analogous to methods used for pyrazolyl-substituted thiophenes (e.g., reaction of malononitrile with pyrazolyl precursors) .
  • Crystallographic Insights :
    • While the Ag(I)-caffeine complex forms linear supramolecular chains via O–H···O hydrogen bonds , the target compound’s crystal packing may rely on weaker C–H···π interactions due to its aromatic substituents.

Q & A

Q. How do in silico models predict its behavior in biological systems?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMETLab to estimate absorption, CYP450 interactions, and BBB penetration .
  • Molecular docking : AutoDock Vina to simulate binding poses in adenosine A₁/A₂A receptors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.